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Compound of Interest

Compound Name: 4-Amino-3,5-dichlorobenzoic acid

Cat. No.: B1211639 Get Quote

4-Amino-3,5-dichlorobenzoic acid (4-ADCA) is a highly functionalized aromatic carboxylic

acid that serves as a critical building block in modern organic synthesis. Its molecular

architecture, characterized by a strategically substituted benzene ring, imparts a unique

reactivity profile that has been exploited in diverse fields, most notably in the development of

pharmaceuticals and agrochemicals.[1][2][3] With the CAS Number 56961-25-2, this

compound's utility stems directly from the interplay of its three distinct functional groups: an

electron-donating amino group, an electron-withdrawing carboxylic acid group, and two

deactivating, ortho-directing chloro substituents.[4]

This guide offers a comprehensive exploration of the molecular structure of 4-ADCA. By

delving into its constituent parts, spectroscopic signatures, and the causal relationships

between its structure and chemical behavior, we provide field-proven insights for professionals

leveraging this compound in complex synthetic applications.

Core Molecular Framework and Substituent Effects
The foundational structure of 4-ADCA is a benzene ring, creating a planar, aromatic core. The

specific arrangement of the substituents—amino, carboxyl, and two chloro groups—dictates the

molecule's electronic properties, reactivity, and three-dimensional conformation.

IUPAC Name: 4-amino-3,5-dichlorobenzoic acid[4]

Molecular Formula: C₇H₅Cl₂NO₂[1][4][5]
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Molecular Weight: 206.03 g/mol [4][5]

The molecule is achiral and possesses a distinct substitution pattern that is key to its role as a

synthetic intermediate.[5] The amino group at position 4 and the carboxylic acid at position 1

are para to each other, while the two chlorine atoms at positions 3 and 5 are meta to the

carboxylic acid and ortho to the amino group. This arrangement creates a molecule with

significant electronic polarization and steric hindrance around the amino group.

Electronic Influence of Functional Groups
The reactivity of the aromatic ring is a product of the competing electronic effects of its

substituents.

Amino Group (-NH₂): As a powerful activating group, the nitrogen's lone pair of electrons is

delocalized into the benzene ring through resonance (+R effect), increasing electron density,

particularly at the ortho and para positions.

Carboxylic Acid Group (-COOH): This is a deactivating group, withdrawing electron density

from the ring through both inductive (-I effect) and resonance (-R effect) mechanisms.

Chloro Groups (-Cl): The halogens exhibit a dual nature. They are deactivating due to their

strong inductive electron withdrawal (-I effect) but are ortho, para-directing because their

lone pairs can participate in resonance (+R effect).

The synergy of these groups makes the aromatic protons chemically distinct and influences the

molecule's overall reactivity in further synthetic transformations.

Caption: 2D structure of 4-Amino-3,5-dichlorobenzoic acid.

Spectroscopic Elucidation of Molecular Structure
Spectroscopic analysis provides definitive confirmation of the 4-ADCA structure. The data

presented here are based on typical values and publicly available spectra from chemical

databases.[4][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is invaluable for mapping the carbon-hydrogen framework of the molecule.
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¹H NMR Spectroscopy: Due to the molecule's symmetry, the two aromatic protons at

positions 2 and 6 are chemically equivalent. They are expected to appear as a single sharp

singlet in the aromatic region of the spectrum. The protons of the amino (-NH₂) and

carboxylic acid (-COOH) groups are exchangeable and may appear as broad singlets, with

their chemical shifts being highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the chemically

non-equivalent carbons. Due to symmetry, C-3 and C-5 are equivalent, and C-2 and C-6 are

equivalent. One would expect to see signals corresponding to:

The carboxyl carbon (-COOH).

The carbon bearing the amino group (C-4).

The two carbons bearing the chloro groups (C-3/C-5).

The two carbons bearing aromatic protons (C-2/C-6).

The carbon to which the carboxyl group is attached (C-1).

Spectroscopic Data Summary

Technique Expected Observations

¹H NMR

Aromatic protons (H-2, H-6): Singlet. Amine (-

NH₂) and Carboxyl (-OH) protons: Broad

singlets, variable shift.

¹³C NMR
Distinct signals for C-1, C-2/C-6, C-3/C-5, C-4,

and the carboxyl carbon.

FTIR (KBr Pellet)

N-H stretches (~3400-3500 cm⁻¹), O-H stretch

(broad, ~2500-3300 cm⁻¹), C=O stretch (~1680-

1710 cm⁻¹), C-Cl stretches (~600-800 cm⁻¹).[4]

Mass Spectrometry

Molecular ion peak (M⁺) showing a

characteristic isotopic pattern for two chlorine

atoms (M, M+2, M+4).
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Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule by detecting their

vibrational frequencies. Key expected absorption bands for 4-ADCA include:

N-H Stretching: Two distinct bands in the region of 3400-3500 cm⁻¹ corresponding to the

symmetric and asymmetric stretching of the primary amine.

O-H Stretching: A very broad band from approximately 2500 to 3300 cm⁻¹, characteristic of

the hydrogen-bonded carboxylic acid hydroxyl group.

C=O Stretching: A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl of

the carboxylic acid.

C-Cl Stretching: Absorptions in the fingerprint region, typically between 600-800 cm⁻¹,

corresponding to the carbon-chlorine bonds.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming its molecular weight and elemental composition. The mass spectrum of

4-ADCA will exhibit a distinctive isotopic pattern for the molecular ion peak due to the presence

of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). This results in a characteristic cluster of peaks at

M, M+2, and M+4, with relative intensities of approximately 9:6:1, providing unambiguous

evidence for the presence of two chlorine atoms.[4]

Experimental Protocol: NMR Sample Preparation
and Analysis
To ensure the acquisition of high-quality, reproducible data, a standardized protocol is

essential. This self-validating system includes checks for solvent purity and instrument

calibration.

Objective: To prepare a sample of 4-Amino-3,5-dichlorobenzoic acid for ¹H NMR analysis

and acquire a spectrum.

Materials:
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4-Amino-3,5-dichlorobenzoic acid (≥98% purity)

Deuterated Dimethyl Sulfoxide (DMSO-d₆), 99.9 atom % D

NMR Tube (5 mm, high precision)

Volumetric flask and micropipette

Vortex mixer

Protocol Steps:

Sample Weighing: Accurately weigh approximately 10-15 mg of 4-ADCA and record the

mass.

Causality: This concentration ensures a good signal-to-noise ratio without causing

solubility issues or signal broadening.

Solvent Selection: Use DMSO-d₆ as the solvent.

Causality: DMSO-d₆ is an excellent solvent for polar compounds like 4-ADCA and its

residual proton signal (at ~2.50 ppm) does not typically interfere with the aromatic signals

of the analyte. It also allows for the observation of exchangeable protons from the -NH₂

and -COOH groups.

Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.7 mL of

DMSO-d₆. Vortex gently until the solid is completely dissolved. A clear, colorless solution

should be obtained.

Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal

of the DMSO-d₆. Shim the magnetic field to achieve optimal homogeneity.

Trustworthiness: A stable lock and sharp, symmetrical solvent peak are indicators of a

well-shimmed and properly functioning instrument, validating the data's quality.
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Spectrum Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 16-32

scans, 1-2 second relaxation delay).

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the residual

DMSO peak to 2.50 ppm.

Analysis: Integrate the peaks to determine proton ratios and identify the chemical shifts of

the aromatic singlet and the exchangeable protons.

Caption: Standard workflow for NMR analysis of 4-ADCA.

Structure-Activity Relationship in Drug
Development
The precise molecular structure of 4-ADCA is fundamental to its utility as a scaffold in drug

design. Its unique arrangement of functional groups allows it to serve as a versatile

intermediate for creating more complex active pharmaceutical ingredients (APIs).[2][3]

Anti-inflammatory and Analgesic Agents: The dichlorinated aromatic core can be modified at

the amino and carboxylic acid positions to synthesize libraries of compounds. The chlorine

atoms provide steric bulk and lipophilicity, which can enhance binding to target enzymes or

receptors and improve pharmacokinetic properties like membrane permeability.[1]

Antimicrobial Activity: 4-ADCA has been noted for its bacteriostatic properties, potentially due

to its structural similarity to other antimicrobial agents like chloramphenicol.[7] The specific

arrangement of the chloro and amino groups is likely crucial for its mechanism of action,

which may involve inhibiting essential bacterial metabolic pathways.[7]

The use of amino acid-derived structures in drug development is a well-established strategy to

improve properties such as bioavailability and targeted delivery.[8] 4-ADCA fits within this

paradigm as a non-natural amino acid derivative whose rigid and predictable structure makes it

an ideal component for rational drug design.

Conclusion
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The molecular structure of 4-Amino-3,5-dichlorobenzoic acid is a finely tuned architecture of

competing and complementary functional groups on a stable aromatic platform. A thorough

understanding of this structure, confirmed through robust spectroscopic methods, is paramount

for its effective application. The interplay between its amino, carboxyl, and chloro substituents

provides a unique chemical handle that drug development professionals and synthetic

chemists can exploit to create novel molecules with significant biological activity. This guide

serves as a foundational reference, bridging the gap between fundamental molecular

properties and practical, high-stakes applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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